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molecular formula C8H12O3 B8681503 Methyl 3-(methoxymethylidene)cyclobutanecarboxylate

Methyl 3-(methoxymethylidene)cyclobutanecarboxylate

Cat. No. B8681503
M. Wt: 156.18 g/mol
InChI Key: BNEDMCRMDQPLCL-UHFFFAOYSA-N
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Patent
US08962608B2

Procedure details

To a suspension of methoxymethyltriphenylphosphonium chloride (1350 g, 3.90 mol) in anhydrous benzene (12 L), a solution of sodium tert-pentoxide (435 g, 3.90 mol) in anhydrous benzene (4 L) was added slowly under nitrogen atmosphere. The resulting red solution was stirred for 15 minutes at ambient temperature. Then, a solution of methyl 3-oxocyclobutanecarboxylate (250 g, 1.95 mol) in anhydrous benzene (1 L) was added slowly and the reaction mixture was heated at 70° C. for 2 hours. Saturated aqueous ammonium chloride (˜4 L) was added to the reaction mixture and extracted with diethyl ether (5 L). The organic layer was washed with water (5 L×2), brine (5 L), dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product was purified by column chromatography over silica gel (mesh 60-120; eluent: 10% diethyl ether in hexane) to afford the title compound as a pale yellow liquid. 1H NMR (300 MHz, CDCl3): δ 2.89-2.92 (m, 2H), 2.96-3.0 (m, 2H), 3.14-3.17 (m, 1H), 3.56 (s, 3H), 3.70 (s, 3H), 5.81-5.83 (m, 1H). GC-MS: [M]+ m/z=156.
Quantity
1350 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Name
sodium tert-pentoxide
Quantity
435 g
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
4 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][CH2:4][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCC([O-])(C)C.[Na+].O=[C:32]1[CH2:35][CH:34]([C:36]([O:38][CH3:39])=[O:37])[CH2:33]1.[Cl-].[NH4+]>C1C=CC=CC=1>[CH3:2][O:3][CH:4]=[C:32]1[CH2:35][CH:34]([C:36]([O:38][CH3:39])=[O:37])[CH2:33]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1350 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
12 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
sodium tert-pentoxide
Quantity
435 g
Type
reactant
Smiles
CCC(C)(C)[O-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)OC
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
4 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting red solution was stirred for 15 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 70° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (5 L)
WASH
Type
WASH
Details
The organic layer was washed with water (5 L×2), brine (5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica gel (mesh 60-120; eluent: 10% diethyl ether in hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=C1CC(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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